1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- is a complex organic compound that features a long-chain alcohol (1-undecanol) linked to a triphenylene core substituted with multiple hexyloxy groups.
Preparation Methods
The synthesis of 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- typically involves multiple steps. The triphenylene core is first synthesized and then functionalized with hexyloxy groups. The final step involves the attachment of the 1-undecanol moiety. Common synthetic routes include:
Step 1 Synthesis of Triphenylene Core: The triphenylene core can be synthesized through cyclization reactions involving aromatic precursors.
Step 2 Functionalization with Hexyloxy Groups: The triphenylene core is then functionalized with hexyloxy groups through etherification reactions.
Step 3 Attachment of 1-Undecanol: The final step involves the attachment of the 1-undecanol moiety through esterification or etherification reactions.
Chemical Reactions Analysis
1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The alcohol group in 1-undecanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triphenylene core, to form reduced derivatives.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials, particularly in the field of liquid crystals.
Medicine: Investigated for its potential use in drug delivery systems due to its self-assembling properties.
Mechanism of Action
The mechanism of action of 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- is primarily based on its ability to self-assemble into ordered structures. The triphenylene core facilitates π-π stacking interactions, while the hexyloxy groups provide flexibility and solubility. This self-assembly is crucial for its applications in optoelectronics and materials science .
Comparison with Similar Compounds
1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- can be compared with other similar compounds, such as:
1-Undecanol, 11-[[3,6,7,10,11-pentakis(pentyloxy)-2-triphenylenyl]oxy]-: Similar structure but with pentyloxy groups instead of hexyloxy groups.
1-Undecanol, 11-[[3,6,7,10,11-pentakis(butyloxy)-2-triphenylenyl]oxy]-: Similar structure but with butyloxy groups instead of hexyloxy groups.
1-Undecanol, 11-[[3,6,7,10,11-pentakis(octyloxy)-2-triphenylenyl]oxy]-: Similar structure but with octyloxy groups instead of hexyloxy groups.
The uniqueness of 1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]- lies in its specific combination of the triphenylene core and hexyloxy groups, which provide a balance of rigidity and flexibility, making it suitable for various advanced applications .
Properties
CAS No. |
674788-98-8 |
---|---|
Molecular Formula |
C59H94O7 |
Molecular Weight |
915.4 g/mol |
IUPAC Name |
11-(3,6,7,10,11-pentahexoxytriphenylen-2-yl)oxyundecan-1-ol |
InChI |
InChI=1S/C59H94O7/c1-6-11-16-29-36-61-54-42-48-49-43-55(62-37-30-17-12-7-2)57(64-39-32-19-14-9-4)45-51(49)53-47-59(66-41-34-27-25-23-21-22-24-26-28-35-60)58(65-40-33-20-15-10-5)46-52(53)50(48)44-56(54)63-38-31-18-13-8-3/h42-47,60H,6-41H2,1-5H3 |
InChI Key |
PMWJQSYSPMTPAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCCCCCCCO)OCCCCCC)OCCCCCC)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.